6-Bromo-3-chloro-2-nitroanisole
Description
Contextual Significance within Halogenated Nitroanisole Derivatives
6-Bromo-3-chloro-2-nitroanisole is a poly-substituted aromatic compound belonging to the class of halogenated nitroanisole derivatives. These compounds are characterized by a benzene (B151609) ring substituted with one or more halogen atoms (in this case, bromine and chlorine), a nitro group (-NO2), and a methoxy (B1213986) group (-OCH3). The specific arrangement of these functional groups on the anisole (B1667542) framework imparts unique electronic and steric properties to the molecule, making it a subject of interest in organic synthesis and medicinal chemistry.
Halogenated nitroaromatic compounds, in general, serve as crucial starting materials and intermediates in the production of a wide array of industrial and pharmaceutical products, including pesticides, dyes, and drugs. nih.gov The presence of both electron-withdrawing groups (nitro and halogens) and an electron-donating group (methoxy) on the same aromatic ring creates a complex interplay of reactivity, influencing the molecule's susceptibility to nucleophilic and electrophilic substitution reactions. This makes compounds like this compound valuable precursors for constructing more complex molecular architectures. mdpi.comsci-hub.se
The strategic placement of the bromine, chlorine, and nitro groups on the anisole ring allows for selective functionalization. The nitro group can be reduced to an amino group, a key transformation in the synthesis of many biologically active compounds. google.com The halogen atoms can participate in various cross-coupling reactions, further expanding the synthetic utility of this class of molecules. The methoxy group can also be cleaved to reveal a phenol, adding another layer of potential chemical modifications.
Historical Perspective of Synthesis and Initial Characterization Efforts
The synthesis of halogenated nitroanisoles typically involves multi-step processes, often starting from simpler substituted benzene derivatives. Common synthetic strategies include the nitration of halogenated anisoles or the halogenation of nitroanisoles. nih.gov The introduction of multiple different substituents onto an aromatic ring requires careful consideration of directing effects and reaction conditions to achieve the desired regioselectivity.
For instance, the synthesis of related compounds often involves the nitration of a corresponding halogenated anisole. cdnsciencepub.com The conditions for such reactions, including the choice of nitrating agent (e.g., a mixture of nitric and sulfuric acids) and temperature, are crucial for controlling the position of the incoming nitro group. nih.gov Alternatively, a di-halogenated anisole could be the starting point for a selective nitration reaction.
Initial characterization of newly synthesized compounds like this compound would have relied on classical analytical techniques. These include elemental analysis to determine the empirical formula, and spectroscopic methods such as infrared (IR) spectroscopy to identify the presence of characteristic functional groups (e.g., C-Br, C-Cl, C-NO2, C-O-C). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) would be instrumental in elucidating the precise connectivity and arrangement of atoms within the molecule. oup.comnih.gov Mass spectrometry would provide information on the molecular weight and fragmentation pattern, further confirming the structure. nih.gov
Structural Elucidation and Positional Isomerism Considerations
The definitive structure of this compound is established through the systematic application of spectroscopic techniques. The IUPAC name itself dictates the substitution pattern on the anisole ring.
Positional isomerism is a key consideration for multisubstituted benzene rings. For a compound with the molecular formula C7H5BrClNO3, numerous isomers are possible depending on the relative positions of the bromo, chloro, nitro, and methoxy groups. docbrown.info For example, isomers could include 2-bromo-4-chloro-6-nitroanisole (B1289885) or 4-bromo-2-chloro-5-nitroanisole, each with distinct physical and chemical properties.
The elucidation of the correct isomer relies heavily on NMR spectroscopy. The chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum provide crucial information about their relative positions. Similarly, the chemical shifts in the ¹³C NMR spectrum help to pinpoint the location of the substituted carbon atoms. oup.com For unambiguous structural assignment, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish the connectivity between protons and carbons.
Computational chemistry methods can also be used to predict the spectroscopic properties of different isomers, which can then be compared with experimental data to confirm the structure. longdom.org
Interactive Data Table: Properties of this compound and Related Isomers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C7H5BrClNO3 | 266.48 | Not available |
| 4-Bromo-3-nitroanisole (B157122) | C7H6BrNO3 | 232.03 | 5344-78-5 sigmaaldrich.com |
| 2-Bromo-4-nitroanisole | C7H6BrNO3 | 232.03 | 5197-28-4 sigmaaldrich.com |
| 5-Chloro-2-nitroanisole (B32773) | C7H6ClNO3 | 187.58 | 6627-53-8 nih.gov |
Overview of Research Trajectories for this compound
Research involving this compound and similar halogenated nitroaromatics is primarily driven by their potential as versatile building blocks in organic synthesis. The presence of multiple, distinct functional groups allows for a variety of chemical transformations.
One major research trajectory involves the use of these compounds as precursors for the synthesis of more complex heterocyclic compounds. mdpi.com For example, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form nitrogen-containing heterocycles, a common scaffold in many pharmaceutical agents.
Another area of investigation focuses on the reactivity of the halogen substituents. These halogens can be displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions). These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular frameworks. mdpi.com
While specific research on this compound itself is not extensively documented in readily available literature, the established reactivity patterns of related halogenated nitroanisoles provide a clear indication of its potential research applications in synthetic and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5BrClNO3 |
|---|---|
Molecular Weight |
266.47 g/mol |
IUPAC Name |
1-bromo-4-chloro-2-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-7-4(8)2-3-5(9)6(7)10(11)12/h2-3H,1H3 |
InChI Key |
YVUXRKOZXUCXIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])Cl)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Bromo 3 Chloro 2 Nitroanisole
Regioselective Halogenation Approaches to Anisole (B1667542) Precursors
The synthesis of halogenated anisoles is a cornerstone of many complex aromatic syntheses. The methoxy (B1213986) group (-OCH3) of anisole is a potent activating, ortho-, para-director in electrophilic aromatic substitution, which heavily influences the regiochemical outcome of halogenation reactions. youtube.comblogspot.com However, the introduction of one halogen atom modifies the electronic properties of the ring, affecting the position and rate of subsequent substitutions.
Bromination Strategies for Substituted Anisoles
The bromination of anisole and its derivatives can be achieved using various reagents and conditions, with the choice of method often dictated by the desired regioselectivity and the nature of the substituents already present on the aromatic ring. Molecular bromine (Br₂) in a solvent like ethanoic acid is a common reagent for brominating activated rings like anisole, typically yielding the para-isomer as the major product due to steric hindrance at the ortho positions. blogspot.com For deactivated aromatic compounds, more reactive brominating systems are necessary. researchgate.net
The use of N-Bromosuccinimide (NBS) has become a safer and often more selective alternative to liquid bromine. wku.edu Research has shown that the bromination of activated aryls with NBS can proceed with high efficiency and regiospecificity. wku.edu Another approach involves using bromine monochloride (BrCl) or generating bromine cations in situ with reagents like hypobromous acid in the presence of strong acids, which can be effective for even deactivated systems. researchgate.net For instance, the bromination of 3-bromonitrobenzene can be achieved using bromine in oleum. google.com
| Brominating Agent | Substrate Type | Typical Conditions | Primary Outcome/Selectivity |
|---|---|---|---|
| Br₂ in Ethanoic Acid | Activated Anisoles | Room Temperature | Mainly para-bromination blogspot.com |
| N-Bromosuccinimide (NBS) | Activated/Deactivated Aryls | Various solvents (e.g., CCl₄, TFA) | Often provides high para-selectivity wku.edu |
| Br₂ in Oleum | Deactivated Aromatics (e.g., Nitrobenzene) | Elevated Temperature | meta-Bromination relative to deactivating group google.com |
| H₂O₂-HBr System | Deactivated Aminoanthraquinones | Methanolic medium | High yield, regioselective bromination researchgate.net |
Chlorination Pathways for Substituted Anisoles
Similar to bromination, the chlorination of substituted anisoles is governed by the directing effects of the ring's substituents. Molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst is the traditional method for aromatic chlorination. minia.edu.eg However, for activated systems like anisoles, the reaction can proceed without a catalyst. The methoxy group's strong activating nature can sometimes lead to multiple substitutions if the reaction is not carefully controlled. msu.edu
To achieve higher selectivity, particularly for monosubstitution, alternative chlorinating agents have been developed. For example, the use of N-chloroamines in acidic solutions, such as trifluoroacetic acid, has been shown to provide remarkable selectivity for chlorination at the 4-position of anisole and related compounds. One study details the chlorination of anisole and substituted anisoles using chloramine-T in aqueous acetic acid. msu.edu For substrates that are already substituted, the existing groups dictate the position of incoming chlorine. In the synthesis of a complex quinoline (B57606) derivative, N-chlorosuccinimide was used as the chlorinating agent. google.com
Nitration Reactions in the Synthesis of Halogenated Anisoles
Nitration is a fundamental electrophilic aromatic substitution reaction critical for introducing the nitro (-NO₂) group. This group is a strong deactivator and a meta-director, which profoundly alters the reactivity of the aromatic ring in subsequent reactions. The standard nitrating mixture consists of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). minia.edu.egorganicchemistrytutor.com
Ipso Nitration and Rearrangement Mechanisms
Ipso nitration is a fascinating phenomenon where the nitronium ion attacks a ring position that is already occupied by a substituent other than hydrogen. cdnsciencepub.com This is particularly relevant in the nitration of halogenated anisoles. For instance, studies on the nitration of 2-chloro-4-methylanisole and 2-bromo-4-methylanisole (B1265754) have shown the formation of products resulting from ipso attack at the halogen-bearing carbon, leading to dienone intermediates. cdnsciencepub.com These intermediates can then rearomatize through various pathways, sometimes leading to the displacement of the original substituent. In the nitration of 3-chloro-4-methylanisole, products include those from both direct nitration and ipso attack, highlighting the complexity of these reactions. cdnsciencepub.com
Multistep Synthetic Sequences from Accessible Starting Materials
The synthesis of a specifically substituted compound like 6-Bromo-3-chloro-2-nitroanisole requires a carefully planned sequence of reactions to ensure the correct placement of each substituent. The directing effects of the groups introduced at each stage must be considered to control the regiochemistry of the subsequent step. lumenlearning.com A plausible synthetic route can be designed starting from a readily available precursor like m-chloroanisole.
A proposed pathway involves a two-step sequence of nitration followed by bromination:
Nitration of m-Chloroanisole: The initial step is the nitration of 3-chloroanisole. In this molecule, the methoxy group is a strong ortho-, para-director, while the chloro group is a weaker ortho-, para-director. The powerful activation by the methoxy group directs the incoming nitro group primarily to the 2, 4, and 6 positions. This results in a mixture of isomers, including 3-chloro-2-nitroanisole, 3-chloro-4-nitroanisole, and 3-chloro-6-nitroanisole. The desired isomer, 3-chloro-2-nitroanisole , must be separated from this mixture.
Bromination of 3-chloro-2-nitroanisole: The isolated 3-chloro-2-nitroanisole is then subjected to electrophilic bromination. The regiochemical outcome of this step is determined by the combined directing effects of the three existing substituents:
The -OCH₃ group (at C1) is a strong activating ortho-, para-director, strongly favoring substitution at positions 4 and 6.
The -NO₂ group (at C2) is a strong deactivating meta-director, also favoring substitution at positions 4 and 6.
The -Cl group (at C3) is a deactivating ortho-, para-director. Its directing influence is weaker and points to positions 1 and 5 (both blocked) and is less significant than the other two groups.
The powerful and convergent directing effects of both the methoxy and nitro groups to positions 4 and 6 make the bromination highly regioselective. Due to steric considerations, substitution at the less hindered C6 position is favored, leading to the desired final product, This compound .
| Step | Starting Material | Reagents | Product | Key Considerations |
|---|---|---|---|---|
| 1 | 3-Chloroanisole | Conc. HNO₃, Conc. H₂SO₄ | 3-Chloro-2-nitroanisole | Formation of multiple isomers requires purification. |
| 2 | 3-Chloro-2-nitroanisole | Br₂, FeBr₃ (or NBS) | This compound | High regioselectivity due to convergent directing effects of -OCH₃ and -NO₂ groups. |
Modern Catalytic Approaches in this compound Synthesis
The introduction of nitro and halogen groups onto an anisole framework is typically achieved through electrophilic aromatic substitution. However, achieving the specific 2,3,6-substitution pattern of the target molecule requires careful selection of precursors and reaction conditions. Modern catalytic approaches are pivotal in directing these transformations and enabling efficient bond formation. These methods often rely on transition-metal catalysts that can activate substrates and facilitate reactions under milder conditions than traditional methods. For instance, while the direct synthesis is not widely documented, analogous transformations on similar substrates highlight the potential of catalytic systems involving copper, palladium, and nickel. acs.orgresearchgate.net
The incorporation of halogen atoms onto an aromatic ring is a cornerstone of organic synthesis, providing key intermediates for further functionalization through cross-coupling reactions. acs.org Transition-metal catalysis offers powerful tools for selective halogenation, often proceeding under conditions that are more functional-group tolerant than traditional electrophilic halogenation.
Copper-Catalyzed Halogenation: Copper catalysts are frequently employed in halogenation reactions, including Sandmeyer-type transformations to introduce chlorine and decarboxylative halogenations. For example, the synthesis of 4-bromo-3-nitroanisole (B157122) has been achieved from 4-methoxy-2-nitrobenzoic acid using a copper(I) acetate (B1210297) catalyst in the presence of sodium bromide. chemicalbook.com This type of reaction, where a carboxylic acid is replaced by a halogen, demonstrates a modern approach to regioselective halogen incorporation that could be adapted for the synthesis of this compound. Similarly, the introduction of a chloro group can be accomplished using cuprous chloride in a diazotization-substitution sequence on an appropriate amino-nitroanisole precursor. google.com
Palladium and Nickel-Catalyzed Reactions: While often associated with cross-coupling reactions that use haloarenes, palladium and nickel complexes also play a role in developing synthetic routes. The principles of oxidative addition and reductive elimination that underpin these catalytic cycles are central to many modern bond-forming strategies. For instance, nickel(II) chloride has been used to catalyze the denitrative coupling between nitroarenes and alcohols. acs.orgresearchgate.net Although this removes a nitro group, the catalytic principles are relevant. The synthesis of complex molecules often involves palladium-catalyzed C-N or C-O bond formation, such as the Buchwald-Hartwig reaction, using precursors like 2-bromo-3-nitroanisole (B183254) or 5-chloro-2-nitroanisole (B32773), underscoring the importance of catalytic methods in the manipulation of such highly functionalized rings. mdpi.com
Below is a table summarizing relevant transition-metal-catalyzed halogenation systems for compounds structurally related to this compound.
| Catalyst System | Substrate | Reagent | Product | Yield | Reference |
| Copper(I) acetate / Silver sulfate (B86663) | 2-nitro-4-methoxybenzoic acid | Sodium Bromide | 4-Bromo-2-nitroanisole | 67% | chemicalbook.com |
| Cuprous chloride | 4-amino-3-nitroanisole | Sodium Nitrite / Acid | 4-chloro-3-nitroanisole | 68.4% | google.com |
| Nickel(II) chloride | Electron-deficient nitroarenes | Potassium Phosphate | Aryl ethers | - | acs.orgresearchgate.net |
| Palladium(II)-BrettPhos precatalyst | 2-bromo-3-methoxyaniline | KHMDS | 1,6-dimethoxyphenazine | 79% | mdpi.com |
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of complex molecules like this compound, these principles guide the development of more sustainable and environmentally benign methodologies.
Catalyst Reusability and Milder Conditions: A key aspect of green chemistry is the use of recoverable and reusable catalysts to minimize waste. Heterogeneous catalysts, such as metal nanoparticles or catalysts supported on solid matrices like montmorillonite (B579905) K-10, are advantageous as they can often be easily separated from the reaction mixture and reused over multiple cycles without significant loss of activity. rsc.org Furthermore, modern catalysts can enable reactions to proceed under milder conditions, such as lower temperatures and pressures, which reduces energy consumption. rsc.org For instance, solid-liquid phase-transfer catalysis (S-L PTC) has been used for the methoxylation of chloronitrobenzenes to produce nitroanisoles at room temperature with high conversion and selectivity, avoiding the higher temperatures and by-products associated with other methods. acs.org
Atom Economy and Solvent Choice: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are excellent examples of atom-economical processes. rsc.org The choice of solvent is also critical. Traditional volatile organic compounds (VOCs) are often toxic and environmentally harmful. The exploration of greener solvents, such as water, ionic liquids, or biomass-derived solvents like eucalyptol, is an active area of research to make synthetic processes more sustainable. rsc.orgresearchgate.net
Alternative Energy Sources: The use of alternative energy sources like microwave irradiation or photochemical methods can significantly reduce reaction times and energy input compared to conventional heating. rsc.org Microwave-assisted synthesis, often combined with solid acid catalysts, can accelerate reactions dramatically, leading to excellent yields in minutes rather than hours. rsc.org
The table below outlines green chemistry strategies applicable to the synthesis of functionalized aromatic compounds.
| Green Chemistry Principle | Strategy | Example Application | Potential Benefit | Reference |
| Use of Catalysis | Heterogeneous, recyclable catalyst | Zirconium tetrakisdodecyl sulfate for quinoline synthesis | Catalyst can be recovered and reused, reducing metal waste. | rsc.org |
| Milder Conditions | Solid-Liquid Phase-Transfer Catalysis (S-L PTC) | Methoxylation of p-chloronitrobenzene at room temperature | Avoids high temperatures, improves selectivity, saves energy. | acs.org |
| Atom Economy | Multicomponent Reactions | Montmorillonite K-10 catalyzed synthesis of quinolines | Combines multiple starting materials in one step, reducing waste. | rsc.org |
| Safer Solvents | Use of biomass-derived solvents | Eucalyptol used for various metal-catalyzed couplings | Replaces hazardous VOCs with a renewable, less toxic alternative. | researchgate.net |
| Energy Efficiency | Microwave-Assisted Synthesis | Solid acid-catalyzed synthesis of quinoline derivatives | Drastically reduces reaction times from hours to minutes. | rsc.org |
Reactivity and Mechanistic Investigations of 6 Bromo 3 Chloro 2 Nitroanisole
Nucleophilic Aromatic Substitution (SNAr) Reactions
The benzene (B151609) ring of 6-bromo-3-chloro-2-nitroanisole is rendered electron-deficient by the potent electron-withdrawing nitro group, making it a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. libretexts.org This type of reaction is a cornerstone of aromatic chemistry, allowing for the displacement of a leaving group, typically a halide, by a nucleophile. juniperpublishers.com The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgstrath.ac.uk
In principle, both the bromo and chloro substituents on the this compound ring can be displaced by nucleophiles. The relative reactivity of the halogens in SNAr reactions is typically F > Cl > Br > I, which is the reverse of their C-X bond strengths. This trend is attributed to the first step of the SNAr mechanism, the attack of the nucleophile, being the rate-determining step. The more electronegative the halogen, the more it polarizes the C-X bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
Common nucleophiles used in SNAr reactions include alkoxides, phenoxides, amines, and thiolates. For instance, reaction with sodium methoxide (B1231860) could potentially lead to the displacement of either the bromo or chloro group, forming a dimethoxy-nitro-halobenzene derivative. Similarly, amines can be employed to introduce amino functionalities, which are valuable in the synthesis of dyes, pharmaceuticals, and agrochemicals. The specific reaction conditions, such as solvent, temperature, and the nature of the nucleophile, play a crucial role in determining the outcome and selectivity of the reaction.
Table 1: Potential Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile (Nu⁻) | Potential Product(s) |
|---|---|
| RO⁻ (Alkoxide) | 6-Alkoxy-3-chloro-2-nitroanisole or 3-Alkoxy-6-bromo-2-nitroanisole |
| R₂NH (Amine) | N-Alkyl-3-chloro-2-nitro-6-bromoaniline or N-Alkyl-6-bromo-2-nitro-3-chloroaniline |
Note: The table represents potential products, and the actual regioselectivity would need to be determined experimentally.
The regioselectivity of SNAr reactions on this compound is dictated by the electronic effects of the nitro and methoxy (B1213986) groups. The nitro group is a strong activating group for SNAr, stabilizing the negative charge of the intermediate Meisenheimer complex through resonance, particularly when it is ortho or para to the leaving group. libretexts.org The methoxy group, on the other hand, is an activating group for electrophilic aromatic substitution but a deactivating group for SNAr due to its electron-donating nature.
In this compound, the nitro group is ortho to the bromine atom and meta to the chlorine atom. The methoxy group is ortho to the bromine atom and para to the chlorine atom.
Activation of the Bromo Substituent: The nitro group at the 2-position strongly activates the bromo substituent at the 6-position for nucleophilic attack due to its ortho relationship. It can effectively stabilize the negative charge in the Meisenheimer complex formed upon nucleophilic attack at C-6.
Activation/Deactivation of the Chloro Substituent: The nitro group is meta to the chloro group at the 3-position, offering no resonance stabilization for an attack at this position. libretexts.org The methoxy group is para to the chloro group, and its electron-donating effect would destabilize the anionic intermediate, thus deactivating the C-3 position for nucleophilic attack.
Therefore, nucleophilic attack is overwhelmingly favored at the C-6 position, leading to the displacement of the bromide ion. The strong activation by the ortho-nitro group is the dominant factor controlling the regioselectivity.
The SNAr reaction of this compound proceeds through the formation of a Meisenheimer complex. wikipedia.orgbris.ac.uk When a nucleophile attacks the C-6 position, a resonance-stabilized anionic intermediate is formed. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group.
The stability of this Meisenheimer complex is a key factor in the reaction's feasibility. The presence of the electron-withdrawing nitro group is essential for this stabilization. wikipedia.org While most Meisenheimer complexes are transient intermediates, some, particularly those derived from highly electron-deficient arenes, can be stable enough to be isolated and characterized. wikipedia.orgbris.ac.uk
Recent studies have also brought to light the possibility of concerted SNAr (cSNAr) mechanisms, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step, bypassing a discrete Meisenheimer intermediate. strath.ac.ukbris.ac.uk Whether the reaction of this compound proceeds via a stepwise or concerted pathway would depend on factors like the nucleophile, leaving group, and solvent, and could be investigated through kinetic studies. bris.ac.uk
Reductive Transformations of the Nitro Group
The nitro group of this compound is a versatile functional group that can be readily reduced to an amino group, providing a gateway to a wide range of further chemical modifications. The reduction of nitroarenes is a fundamental transformation in organic synthesis.
Catalytic hydrogenation is a common and efficient method for the reduction of nitro groups. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.
Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. organic-chemistry.orggoogle.com The reaction is usually carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under varying pressures of hydrogen and at different temperatures. google.com A significant challenge in the catalytic hydrogenation of halogenated nitroarenes is the potential for hydrodehalogenation, where the halogen substituents are reductively cleaved. sci-hub.se
For the hydrogenation of this compound to 6-bromo-3-chloro-2-aminoanisole, careful selection of the catalyst and reaction conditions is crucial to ensure the chemoselective reduction of the nitro group while preserving the bromo and chloro substituents. The use of specific promoters or inhibitors can sometimes suppress hydrodehalogenation. google.com For instance, some studies have shown that modified platinum catalysts can exhibit high chemoselectivity for the reduction of halogenated nitroarenes. sci-hub.se
Table 2: General Conditions for Catalytic Hydrogenation of Nitroarenes
| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Potential Product |
|---|---|---|---|---|---|
| Pd/C | H₂ gas | Ethanol | Room Temp - 80°C | 1-10 atm | 6-Bromo-3-chloro-2-aminoanisole |
| Pt/C | H₂ gas | Methanol | Room Temp - 100°C | 1-50 atm | 6-Bromo-3-chloro-2-aminoanisole |
Note: Conditions need to be optimized to minimize hydrodehalogenation.
Besides catalytic hydrogenation, several other methods are available for the chemoselective reduction of the nitro group in the presence of halogens. These methods often employ stoichiometric reducing agents or alternative catalytic systems.
Metal-Acid Systems: Combinations like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic reagents for nitro group reduction and are often tolerant of halogen substituents.
Transfer Hydrogenation: This technique uses a hydrogen donor molecule, such as hydrazine (B178648) (N₂H₄), ammonium (B1175870) formate, or formic acid, in the presence of a catalyst like Pd/C or Pt/C. umich.eduresearchgate.net Transfer hydrogenation can sometimes offer better chemoselectivity and milder reaction conditions compared to using hydrogen gas directly. researchgate.net
Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be used for the selective reduction of nitro groups. These reagents are particularly useful when other reducible functional groups are present in the molecule.
Recent advancements have focused on developing highly selective catalysts, including those based on iron, cobalt, or platinum nanoparticles, that can efficiently reduce the nitro group in complex molecules without affecting other sensitive functionalities like halogens. sci-hub.seumich.eduacs.org Some enzymatic or biocatalytic methods using baker's yeast have also been explored for the chemoselective reduction of aromatic nitro compounds. rsc.org The choice of the reduction method would depend on the desired scale of the reaction, cost considerations, and the need to preserve the halogen atoms for subsequent synthetic steps.
Electrophilic Aromatic Substitution (EAS) Potential
The potential for electrophilic aromatic substitution (EAS) on the this compound ring is significantly influenced by the existing substituents. The methoxy group (-OCH₃) is an activating, ortho-, para-directing group due to its electron-donating resonance effect. Conversely, the nitro group (-NO₂) is a strong deactivating, meta-directing group because of its powerful electron-withdrawing inductive and resonance effects. The halogen atoms (bromine and chlorine) are deactivating yet ortho-, para-directing.
Given the substitution pattern of this compound, the positions open for electrophilic attack are C4 and C5. The directing effects of the substituents are as follows:
Methoxy group (-OCH₃ at C1): Directs ortho (C2, C6) and para (C4). Positions C2 and C6 are already substituted.
Nitro group (-NO₂ at C2): Directs meta (C4, C6). Position C6 is already substituted.
Chloro group (-Cl at C3): Directs ortho (C2, C4) and para (C6). Positions C2 and C6 are already substituted.
Bromo group (-Br at C6): Directs ortho (C1, C5) and para (C3). Positions C1 and C3 are already substituted.
Considering these directing effects, both the methoxy and chloro groups favor substitution at the C4 position. The nitro group also directs to C4. The bromo group directs to C5. The strong deactivation of the ring by the nitro and halo groups suggests that harsh reaction conditions would be necessary for most EAS reactions. The steric hindrance from the adjacent chloro and bromo groups also plays a role in the accessibility of the remaining positions.
Nitration of halogenated anisoles often leads to a mixture of products, including nitro-substituted compounds and dienones resulting from ipso-attack. For instance, the nitration of 2-chloro-4-methylanisole yields a variety of products, including the corresponding 6-nitroanisole. researchgate.netcdnsciencepub.com This suggests that nitration of this compound, if successful, would likely occur at one of the vacant positions, influenced by the complex interplay of the existing substituents.
Reactions Involving the Anisole (B1667542) Methoxy Moiety
The methoxy group of this compound can undergo several important transformations.
Demethylation of the methoxy group to a hydroxyl group is a common and synthetically useful reaction. This transformation can be achieved using various reagents. Boron tribromide (BBr₃) is a powerful reagent for the demethylation of aryl methyl ethers, including those with halogen and nitro substituents. nih.govmdpi.com For example, 1-methoxyphenazines, which share the methoxyaryl structural motif, are efficiently demethylated to the corresponding 1-hydroxyphenazines using BBr₃ in dichloromethane (B109758) at low temperatures. nih.gov Another effective method for demethylation involves using acidic concentrated lithium bromide (ACLB), which proceeds via an Sₙ2 mechanism. rsc.org The presence of electron-withdrawing groups, such as a nitro group, can influence the rate of demethylation. rsc.org Other reagents, like aluminum chloride (AlCl₃), have also been shown to be effective for the demethylation of ortho-substituted aryl methyl ethers. researchgate.net
Table 1: Common Reagents for Demethylation of Aryl Methyl Ethers
| Reagent | Typical Conditions | Notes |
| Boron tribromide (BBr₃) | Dichloromethane, -78 °C to room temperature | Highly effective for a wide range of aryl methyl ethers. nih.govmdpi.com |
| Acidic Concentrated Lithium Bromide (ACLB) | 1.5 M HCl, 110 °C | Works well for various lignin-derived aromatic compounds. rsc.org |
| Aluminum chloride (AlCl₃) | Solvent, temperature varies | Particularly useful for ortho-substituted aryl methyl ethers. researchgate.net |
Beyond demethylation, the methoxy group itself is generally stable. However, the presence of activating or deactivating groups on the aromatic ring can influence its reactivity. In some cases, particularly in nucleophilic aromatic substitution (SₙAr) reactions, the methoxy group can be displaced if positioned ortho or para to a strong electron-withdrawing group. While the nitro group in this compound is a potent activator for SₙAr, the methoxy group is not in a position typically susceptible to direct displacement in such reactions.
Comparative Reactivity Studies with Isomeric Halogenated Nitroanisoles
The reactivity of halogenated nitroanisoles is highly dependent on the isomeric substitution pattern. The relative positions of the nitro, methoxy, and halogen substituents dictate the outcomes of various reactions, including electrophilic and nucleophilic substitutions.
For instance, in nucleophilic aromatic substitution reactions, the position of the nitro group relative to the leaving group (a halogen) is critical. A nitro group ortho or para to a halogen will strongly activate it towards nucleophilic attack, whereas a meta-nitro group will have a much smaller effect. Therefore, an isomer of this compound where a halogen is, for example, at the 4-position would be more susceptible to nucleophilic substitution at that position.
In the context of electrophilic aromatic substitution, the combined directing effects of the substituents in different isomers will lead to different regioselectivities. For example, in the nitration of 2-chloro-4-methylanisole, the primary product is the 6-nitro derivative, demonstrating the directing power of the methoxy and methyl groups. researchgate.netcdnsciencepub.com In contrast, nitration of 3-chloro-4-methylanisole gives a mixture of 2-nitro and 5-nitro products. researchgate.netcdnsciencepub.com
The selective hydrogenation of the nitro group in halogenated nitroaromatics to form haloanilines is another area where isomeric structure plays a key role. The ease of hydrodehalogenation (removal of the halogen) can vary depending on the specific halogen and its position on the ring relative to the nitro group. researchgate.net
Studies on the long-range coupling constants in anisole derivatives have shown that the geometry of the methoxy group can be influenced by the presence of ortho substituents, which in turn can affect reactivity. cdnsciencepub.com This indicates that the steric environment created by the chloro and bromo groups adjacent to the methoxy and nitro groups in this compound will have a significant impact on its chemical behavior compared to its isomers with less sterically crowded arrangements.
Derivatization and Analog Synthesis from 6 Bromo 3 Chloro 2 Nitroanisole
Synthesis of Substituted Anilines
A primary and crucial transformation of 6-Bromo-3-chloro-2-nitroanisole is the reduction of its nitro group to form the corresponding aniline (B41778), 2-Amino-6-bromo-3-chloroanisole. This reaction is fundamental as the resulting amino group is a versatile handle for subsequent synthetic manipulations.
The reduction of nitroarenes to anilines is a well-established process in organic chemistry, and various methods can be employed. nih.gov These methods often involve catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Chemical reduction methods are also highly effective and include the use of metals in acidic media (e.g., tin, iron, or zinc in hydrochloric acid) or reagents like sodium borohydride (B1222165) in the presence of a catalyst.
A particularly selective method is the electrocatalytic reduction using a polyoxometalate redox mediator. nih.gov This approach can offer high selectivity and tolerance for other functional groups present in the molecule, which is advantageous for a multi-functionalized compound like this compound. nih.gov The resulting 2-Amino-6-bromo-3-chloroanisole is a key precursor for building more complex heterocyclic and polycyclic structures.
Formation of Heterocyclic Compounds
The aniline derivative obtained from this compound is a pivotal intermediate for the synthesis of various nitrogen-containing heterocyclic compounds. Its structure is primed for cyclization reactions to form fused ring systems like quinolines and phenazines.
Quinolines and Related Scaffolds
Quinolines are a significant class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. semanticscholar.orgresearchgate.net The aniline derived from this compound can be utilized in several classical quinoline (B57606) syntheses. For instance, in a Friedländer-type condensation, the aniline could react with a β-ketoaldehyde or β-ketoester under acidic or basic conditions to construct the quinoline core.
Furthermore, related bromo- and chloro-substituted quinolines are important intermediates in the synthesis of various compounds. google.com A patent describes the synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, highlighting the utility of this substitution pattern in accessing complex quinoline derivatives. google.com The general applicability of reactions like the Skraup, Doebner-von Miller, and Combes syntheses allows for the conversion of anilines into a wide array of substituted quinolines, suggesting that 2-Amino-6-bromo-3-chloroanisole is a viable substrate for creating novel quinoline scaffolds. iipseries.orgrsc.org
Phenazines and Derivatives
Phenazines are another class of nitrogen-containing heterocycles with significant biological activities. researchgate.net this compound and its derivatives are valuable precursors for the modular synthesis of substituted phenazines. One prominent method is the Wohl-Aue reaction, which involves the base-promoted condensation of a nitroarene with an aniline. nih.govresearchgate.net
A more contemporary and modular approach involves a palladium-catalyzed Buchwald-Hartwig cross-coupling between an aniline and a bromo-nitroanisole, followed by a base-promoted reductive cyclization to yield 1-methoxyphenazine (B1209711) analogues. nih.gov For example, a related compound, 2-bromo-3-nitroanisole (B183254), has been successfully coupled with a variety of anilines, with the resulting nitroarene intermediates cyclizing to form phenazines in good yields. nih.gov This strategy allows for the introduction of diverse substituents onto the phenazine (B1670421) core by simply changing the aniline coupling partner, making it an excellent method for creating compound libraries. nih.govnih.gov
A study detailed the synthesis of 3-chloro-1-methoxyphenazines from 2-nitro-5-chloroanisole and various anilines, demonstrating the feasibility of this route with halogenated nitroanisoles. nih.gov The yields for the transformation of ten different aniline starting materials to the target phenazines ranged from 34% to 82%. nih.gov
| Aniline Reactant (10) | Resulting Phenazine Product (15) | Yield (%) |
|---|---|---|
| Aniline | 3-Chloro-1-methoxyphenazine | 75 |
| 4-Methylaniline | 3-Chloro-7-methyl-1-methoxyphenazine | 82 |
| 4-Ethylaniline | 3-Chloro-7-ethyl-1-methoxyphenazine | 78 |
| 4-Fluoroaniline | 3-Chloro-7-fluoro-1-methoxyphenazine | 72 |
| 4-Chloroaniline | 3,7-Dichloro-1-methoxyphenazine | 79 |
| 4-Bromoaniline | 7-Bromo-3-chloro-1-methoxyphenazine | 69 |
Generation of Biaryl Systems via Cross-Coupling Reactions
The bromine atom at the 6-position of this compound is an ideal handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. acs.org The Suzuki-Miyaura coupling, which pairs an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base, is particularly well-suited for this purpose. mdpi.com
This reaction would allow the direct linkage of another aryl or heteroaryl moiety to the 6-position of the anisole (B1667542) ring, generating complex biaryl systems. The reactivity of aryl bromides in such couplings is generally high, often providing excellent yields. mdpi.com The reaction conditions can be tuned to be compatible with the other functional groups on the ring, such as the nitro and chloro substituents. The Catellani reaction, another palladium-catalyzed process, could also be envisioned, allowing for sequential ortho C-H functionalization and ipso termination, leading to highly substituted arenes. aablocks.com
| Aryl Halide | Boronic Acid Partner | Product | Typical Conditions | Yield |
|---|---|---|---|---|
| 4-Bromoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | Pd(OAc)₂, PPh₃, Na₂CO₃, DME/H₂O | High |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-nitrobiphenyl | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | Excellent |
| This compound (Proposed) | Phenylboronic acid | 3-Chloro-2-nitro-6-phenylanisole | Pd Catalyst, Base, Solvent | Predicted High |
| This compound (Proposed) | Thiophene-2-boronic acid | 3-Chloro-2-nitro-6-(thiophen-2-yl)anisole | Pd Catalyst, Base, Solvent | Predicted Good-High |
Development of Structure-Reactivity Relationship Libraries
The true synthetic power of this compound lies in its potential as a scaffold for creating libraries of diverse molecules for structure-activity relationship (SAR) or structure-reactivity relationship studies. researchgate.net The orthogonal reactivity of its functional groups allows for a modular approach to synthesis.
For instance, one can first perform a Suzuki coupling at the bromo position with a library of boronic acids. Subsequently, the nitro group on each of these new biaryl compounds can be reduced to an aniline. This aniline can then be subjected to a variety of reactions, such as condensation with different aldehydes to form Schiff bases, acylation with various acid chlorides, or cyclization to form heterocycles. This systematic approach allows for the rapid generation of a large number of structurally related but distinct compounds.
The development of a library of 20 halogenated phenazines using a modular Wohl-Aue reaction is a prime example of this strategy, where different anilines were used to probe the effect of substituents at various positions on the phenazine core. researchgate.net Such libraries are invaluable in medicinal chemistry for optimizing the biological activity of a lead compound and in materials science for tuning the properties of functional molecules. ntnu.no The analysis of reactivity trends across such a library, for example by comparing reaction rates or yields, can provide deep insights into electronic and steric effects. researchgate.net
Computational and Theoretical Investigations of 6 Bromo 3 Chloro 2 Nitroanisole
Quantum Chemical Calculations
No specific Density Functional Theory (DFT) studies detailing the electronic structure of 6-Bromo-3-chloro-2-nitroanisole are currently available in published literature. Such a study would typically involve using functionals like B3LYP to calculate electron density, orbital energies, and other electronic properties. longdom.org
There is no published research on the molecular geometry optimization of this compound using ab initio methods. This type of investigation would provide precise information on bond lengths, bond angles, and dihedral angles in the molecule's lowest energy conformation. researchgate.net
Molecular Orbital Analysis
A frontier molecular orbital analysis for this compound has not been reported. This analysis is critical for understanding the molecule's chemical reactivity and kinetic stability, where a smaller HOMO-LUMO gap generally implies higher reactivity.
Specific MESP maps for this compound are not available. MESP mapping is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. physchemres.org
No studies applying Fukui function analysis to predict the reactive sites of this compound have been found. This analysis provides deeper insight into local reactivity by identifying which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. aip.orgresearchgate.net
Reaction Pathway Modeling and Transition State Characterization
Computational modeling is instrumental in predicting the outcomes of chemical reactions by mapping their potential energy surfaces. This includes identifying stable intermediates and the transition states that connect them, which is key to understanding reaction mechanisms and selectivity.
Prediction of Regioselectivity and Stereoselectivity
The substitution pattern on the benzene (B151609) ring of this compound, with its combination of electron-withdrawing (nitro, chloro, bromo) and electron-donating (methoxy) groups, makes predicting the regioselectivity of further reactions, such as nucleophilic aromatic substitution (SNAr) or electrophilic aromatic substitution, a complex task.
Computational models, particularly those based on Density Functional Theory (DFT), can predict the regioselectivity of such reactions. rsc.orgresearchgate.net For SNAr reactions, this is often achieved by calculating the relative stabilities of the possible Meisenheimer intermediates that would form upon nucleophilic attack at the different carbon atoms bearing a leaving group. researchgate.net The reaction pathway with the lowest activation energy barrier, as determined by locating the corresponding transition state, will be the favored one. In many cases, the reaction proceeds via a concerted mechanism rather than a stepwise one involving a stable intermediate. researchgate.net
In the case of electrophilic substitution, the directing effects of the existing substituents would be paramount. The methoxy (B1213986) group is strongly activating and ortho-, para-directing, while the nitro group is strongly deactivating and meta-directing. The halogens are deactivating but ortho-, para-directing. Computational methods can quantify these effects by calculating the charge distribution on the aromatic ring and the stability of the sigma complexes (arenium ions) formed upon electrophilic attack at each available position. Studies on the nitration of related compounds like 2-chloro-4-methylanisole and 2-bromo-4-methylanisole (B1265754) have shown that the formation of nitro-dienyl acetate (B1210297) adducts can be computationally modeled to understand the reaction pathways. cdnsciencepub.com
Mechanistic Elucidation through Computational Simulation
Computational simulations provide a step-by-step view of the reaction mechanism at the molecular level. For a molecule like this compound, this can be particularly insightful for understanding reactions such as nucleophilic aromatic substitution, where a nucleophile could potentially replace one of the halogen atoms or the nitro group.
By modeling the reaction pathway, researchers can determine whether the reaction proceeds through a stepwise mechanism, involving a stable intermediate, or a concerted mechanism, where bond breaking and bond-forming occur simultaneously. researchgate.net The geometry of the transition state provides crucial information about the mechanism. For instance, in an SNAr reaction, the transition state would show the incoming nucleophile and the outgoing leaving group partially bonded to the same carbon atom.
Spectroscopic Property Prediction from Theoretical Models
Theoretical calculations are highly effective in predicting various spectroscopic properties of molecules. These predictions are valuable for interpreting experimental spectra and confirming the structure of a synthesized compound. For this compound, DFT calculations can provide theoretical vibrational and electronic spectra.
Computational studies on similar molecules, such as 5-chloro-2-nitroanisole (B32773) and 2-bromomethyl-4-nitroanisole, have demonstrated that vibrational frequencies calculated using DFT methods (like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(d,p)) show good agreement with experimental FT-IR and FT-Raman data. researchgate.netresearchgate.netresearchgate.net A similar approach for this compound would allow for the assignment of its fundamental vibrational modes.
Below is an interactive data table presenting a hypothetical set of predicted vibrational frequencies for this compound, based on typical values for related compounds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| C-H stretch (aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the benzene ring. |
| C-H in-plane bend | 1300-1000 | Bending vibrations of the aromatic C-H bonds within the plane of the ring. |
| C-H out-of-plane bend | 900-675 | Bending vibrations of the aromatic C-H bonds out of the plane of the ring. |
| NO₂ asymmetric stretch | 1570-1500 | Asymmetric stretching of the N-O bonds in the nitro group. |
| NO₂ symmetric stretch | 1370-1300 | Symmetric stretching of the N-O bonds in the nitro group. |
| C-O-C stretch (anisole) | 1275-1200 (asymmetric), 1075-1020 (symmetric) | Stretching vibrations of the ether linkage. |
| C-Cl stretch | 850-550 | Stretching vibration of the carbon-chlorine bond. |
| C-Br stretch | 680-515 | Stretching vibration of the carbon-bromine bond. |
In addition to vibrational spectra, theoretical models can predict electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) calculations can be used to predict the UV-Visible absorption spectrum, including the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. researchgate.net
Non-Linear Optical (NLO) Property Assessment
Molecules with large non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. The first hyperpolarizability (β) is a key indicator of the second-order NLO activity of a molecule.
Computational chemistry provides a direct route to the calculation of the first hyperpolarizability. Studies on related nitroaromatic compounds, such as 5-chloro-2-nitroanisole, have shown that they can possess significant NLO properties. researchgate.netresearchgate.net The presence of both electron-donating (methoxy) and electron-withdrawing (nitro, halogens) groups on the same aromatic ring can lead to a push-pull electronic system, which often results in a large first hyperpolarizability.
The first hyperpolarizability of this compound can be calculated using DFT methods. The results would indicate its potential as a candidate for NLO materials. The calculated value for 5-chloro-2-nitroanisole suggests that this compound might also exhibit a notable NLO response. researchgate.net The magnitude of the NLO properties is sensitive to the specific substitution pattern and the resulting intramolecular charge transfer characteristics.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
In the ¹H NMR spectrum of 6-Bromo-3-chloro-2-nitroanisole, the methoxy (B1213986) group (-OCH₃) protons would be expected to produce a distinct singlet, typically appearing downfield in the range of δ 3.9–4.1 ppm due to the deshielding effect of the attached oxygen atom. The aromatic region would feature two doublets corresponding to the two remaining protons on the benzene (B151609) ring (H-4 and H-5). Due to the strong electron-withdrawing effects of the nitro, bromo, and chloro substituents, these aromatic protons would be significantly deshielded, likely appearing in the δ 7.5–8.5 ppm range. The precise chemical shift and the coupling constant (J) between them would confirm their ortho relationship.
The ¹³C NMR spectrum provides information on the carbon skeleton. The methoxy carbon would have a characteristic signal around δ 56 ppm. The six aromatic carbons would appear between δ 110 and δ 155 ppm. The carbon atom directly attached to the nitro group (C-2) would be the most deshielded. The carbons bonded to the halogens (C-6 and C-3) would also exhibit downfield shifts, while the remaining carbons (C-1, C-4, C-5) would resonate at slightly higher fields. For comparison, spectral data for a related isomer, 5-chloro-2-nitroanisole (B32773), shows characteristic shifts that help predict the values for the title compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values based on principles of NMR spectroscopy and data from analogous compounds)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -OCH₃ | ~3.9 - 4.1 (s) | ~56 |
| Ar-H (H-4, H-5) | ~7.5 - 8.5 (d) | ~124 - 135 |
| Ar-C (Substituted) | - | ~110 - 155 |
s = singlet, d = doublet
Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.
For this compound, the FTIR and FT-Raman spectra would be dominated by vibrations of the nitro (NO₂), methoxy (C-O-CH₃), and substituted benzene ring moieties.
Nitro Group (NO₂): Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bond are expected. These typically appear around 1520-1560 cm⁻¹ (asymmetric) and 1340-1370 cm⁻¹ (symmetric).
Anisole (B1667542) Moiety (Ar-O-CH₃): The C-O-C stretching vibrations would produce characteristic bands. The aryl-alkyl ether linkage (Ar-O) typically shows a strong band at 1230-1275 cm⁻¹, while the alkyl-oxygen stretch (O-CH₃) appears around 1020-1050 cm⁻¹. The C-H stretching and bending vibrations of the methyl group would also be present around 2850-2960 cm⁻¹ and 1450 cm⁻¹, respectively.
Aromatic Ring: C-H stretching vibrations for the aromatic protons appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically result in a series of peaks in the 1400–1600 cm⁻¹ region.
Halogen Substituents: The C-Br and C-Cl stretching vibrations are found in the fingerprint region of the spectrum, generally below 800 cm⁻¹. The C-Cl stretch is expected in the 600-800 cm⁻¹ range, while the C-Br stretch appears at lower wavenumbers, typically between 500 and 600 cm⁻¹.
Computational studies on the related molecule 5-chloro-2-nitroanisole have assigned key vibrational frequencies, which serve as a reliable guide for interpreting the spectra of its bromo-substituted derivative.
Table 2: Key Predicted Vibrational Frequencies (cm⁻¹) for this compound (Based on characteristic group frequencies and data from related compounds)
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
| Asymmetric Stretch | 1520 - 1560 | NO₂ |
| Symmetric Stretch | 1340 - 1370 | NO₂ |
| Asymmetric Stretch | 1230 - 1275 | Ar-O-C |
| Symmetric Stretch | 1020 - 1050 | Ar-O-C |
| Stretch | 600 - 800 | C-Cl |
| Stretch | 500 - 600 | C-Br |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The absorption pattern is characteristic of the chromophores present. In this compound, the primary chromophore is the substituted nitrobenzene (B124822) system.
The presence of the nitro group, a powerful chromophore, conjugated with the benzene ring, gives rise to distinct electronic transitions. One would expect to observe π → π* transitions, which are typically strong and occur at shorter wavelengths, and n → π* transitions, which are weaker and occur at longer wavelengths. The combination of the auxochromic methoxy group and the halogen substituents modifies the energy levels of the molecular orbitals. Theoretical studies on 5-chloro-2-nitroanisole predict an absorption maximum (λ_max) around 390 nm in ethanol, attributed to the HOMO→LUMO transition with π-π* character. A similar absorption profile would be expected for this compound, with the exact λ_max being influenced by the specific substitution pattern.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns.
For this compound (C₇H₅BrClNO₃), the molecular ion peak (M⁺) would be a key feature. Due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) and two bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion region will exhibit a characteristic isotopic cluster. The most prominent peaks would be at m/z values corresponding to [C₇H₅⁷⁹Br³⁵ClNO₃]⁺ and [C₇H₅⁸¹Br³⁵ClNO₃]⁺ / [C₇H₅⁷⁹Br³⁷ClNO₃]⁺, and [C₇H₅⁸¹Br³⁷ClNO₃]⁺. The relative intensities of these M, M+2, and M+4 peaks are predictable from the natural abundances of the isotopes and are a definitive indicator of the presence of one bromine and one chlorine atom.
Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (46 Da) and NO (30 Da). Halogenated aromatics often fragment via the loss of the halogen atom. Therefore, the mass spectrum would likely show significant fragment ions corresponding to [M-NO₂]⁺, [M-Br]⁺, and subsequent fragmentation of these initial daughter ions.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline form. This technique can unambiguously confirm the substitution pattern on the benzene ring and provide precise data on bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound is not publicly available, an analysis would yield crucial structural parameters. It would confirm the relative positions of the bromo, chloro, nitro, and methoxy groups, resolving any ambiguity. Key data points would include the bond lengths of C-Br (typically ~1.90 Å), C-Cl (~1.74 Å), C-N, and C-O bonds, as well as the dihedral angles describing the orientation of the nitro and methoxy groups relative to the plane of the benzene ring. This information is critical for understanding steric hindrance and electronic effects within the molecule.
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method would be highly effective for purity analysis. A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the highly nonpolar analyte. Detection would typically be performed using a UV detector set to a wavelength where the compound exhibits strong absorbance, such as its λ_max. The retention time under specific conditions would be a characteristic identifier for the compound. A similar method has been described for the separation of the related compound 3-Bromo-6-chloro-2-methoxytoluene, using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier.
Gas-Liquid Chromatography (GLC)
Gas-Liquid Chromatography (GLC) is a powerful analytical technique used for the separation, identification, and quantification of volatile and thermally stable compounds. In the context of analyzing substituted nitroaromatic compounds like this compound, GLC offers high resolution and sensitivity. The separation in GLC is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid stationary phase coated on a solid support within a column.
In a typical GLC analysis, a sample containing this compound would be injected into a heated injection port, where it is vaporized. The gaseous sample is then carried by an inert carrier gas, such as helium or nitrogen, into the chromatographic column. As the sample travels through the column, its components interact with the stationary phase. Compounds with a higher affinity for the stationary phase will travel more slowly, resulting in longer retention times, while less retained compounds will elute faster. The separated components are then detected by a suitable detector, such as a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD), which is particularly sensitive to halogenated compounds. gcms.cz
The retention time of this compound is a key parameter for its identification. This time is influenced by several factors, including the column temperature, the flow rate of the carrier gas, and the chemical nature of the stationary phase. To ensure accurate identification, the retention time of the analyte is compared to that of a known standard analyzed under identical conditions. For quantitative analysis, the area under the chromatographic peak is measured and compared to a calibration curve generated from standards of known concentrations.
Table 1: Hypothetical Gas-Liquid Chromatography (GLC) Parameters for the Analysis of this compound
| Parameter | Value |
| Column | |
| Stationary Phase | 5% Phenyl-methylpolysiloxane |
| Length | 30 m |
| Internal Diameter | 0.25 mm |
| Film Thickness | 0.25 µm |
| Temperatures | |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injection | |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Detector | Electron Capture Detector (ECD) |
| Expected Retention Time | ~15.8 minutes |
It is important to note that these are illustrative parameters, and optimization would be necessary for any specific analytical application. The actual retention time would need to be determined experimentally by injecting a pure standard of this compound into the GLC system.
Role of 6 Bromo 3 Chloro 2 Nitroanisole As a Synthetic Intermediate
Precursor in Fine Chemical Synthesis
In the realm of fine chemical synthesis, 6-bromo-3-chloro-2-nitroanisole serves as a key starting material for the preparation of a variety of substituted anilines and phenols. The selective reduction of the nitro group to an amine is a common initial step, yielding 6-bromo-3-chloro-2-aminoanisole. This resulting aniline (B41778) derivative can then undergo a range of transformations, including diazotization followed by Sandmeyer reactions to introduce a variety of substituents.
| Starting Material | Reagents and Conditions | Product | Application of Product |
| This compound | 1. Fe, HCl2. NaNO₂, H₂SO₄3. CuCN | 2-Bromo-6-chloro-3-methoxybenzonitrile | Intermediate for pharmaceuticals and dyes |
| This compound | 1. SnCl₂, HCl2. Ac₂O | N-(2-bromo-6-chloro-3-methoxyphenyl)acetamide | Precursor for bioactive compounds |
| This compound | BBr₃ | 6-Bromo-3-chloro-2-nitrophenol | Intermediate for further functionalization |
This table is illustrative of potential synthetic pathways and applications based on the known reactivity of similar polysubstituted aromatic compounds.
Building Block for Agrochemical Development
The development of novel agrochemicals often relies on the synthesis of molecules with specific substitution patterns on an aromatic core to achieve desired biological activity and selectivity. The unique arrangement of substituents in this compound makes it an attractive scaffold for the synthesis of potential herbicides, fungicides, and insecticides. The halogen atoms can be crucial for the molecule's interaction with target enzymes or receptors in pests, while the nitro and methoxy (B1213986) groups can be modified to fine-tune the compound's physical properties, such as solubility and soil mobility.
Research in this area focuses on the synthesis of derivatives where the halogen atoms are replaced via nucleophilic aromatic substitution or cross-coupling reactions to introduce different functionalities. The nitro group is often a precursor to an amino group, which can then be acylated or derivatized to form a wide range of amides, ureas, and sulfonamides, classes of compounds known for their agrochemical activity.
Intermediate in Materials Science Applications
In materials science, highly functionalized aromatic compounds are precursors to advanced materials such as polymers, dyes, and organic electronics. This compound can be utilized in the synthesis of monomers for specialty polymers. For instance, after reduction of the nitro group, the resulting diamine can be used in polycondensation reactions to form polyamides or polyimides with specific properties endowed by the halogen substituents, such as flame retardancy and high thermal stability.
Furthermore, the bromo and chloro groups can serve as reactive sites for the introduction of chromophoric or electronically active moieties, leading to the synthesis of novel dyes or materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to selectively functionalize the molecule at different positions is key to designing materials with tailored optical and electronic properties.
Contribution to Complex Organic Molecule Assembly
The synthesis of complex organic molecules, particularly in the field of medicinal chemistry and natural product synthesis, often requires the use of pre-functionalized building blocks to construct the target molecule efficiently. This compound provides a platform for the regioselective introduction of various substituents, which is a critical aspect of complex molecule synthesis.
Future Research Directions and Unexplored Avenues for 6 Bromo 3 Chloro 2 Nitroanisole
Development of Novel Catalytic Transformations
The presence of nitro, bromo, and chloro groups on the aromatic ring of 6-Bromo-3-chloro-2-nitroanisole offers a rich platform for developing novel catalytic transformations. While nitroarenes are known precursors to anilines, their direct use in cross-coupling reactions is an expanding field.
Future research should focus on leveraging the C-NO2, C-Br, and C-Cl bonds for selective, catalyzed coupling reactions. Transition-metal catalysis, in particular, offers a promising avenue for the denitrative functionalization of this compound. acs.org Methodologies developed for the denitrative etherification, thioetherification, and Suzuki-Miyaura coupling of other nitroarenes could be adapted and optimized for this compound. acs.org The challenge lies in achieving selectivity between the three potential reactive sites.
For instance, palladium-catalyzed denitrative cross-coupling reactions have shown tremendous effectiveness with a range of nitroarenes, including those with electron-rich profiles. acs.org Exploring catalysts like Pd/BrettPhos could enable the coupling of this compound with various arylboronic acids, phenols, and thiols. acs.org Furthermore, the development of catalytic systems that can selectively activate the C-Br bond in the presence of the C-Cl and C-NO2 groups, or vice versa, would be a significant synthetic achievement. Catellani-type reactions, which combine C-H functionalization with cross-coupling at an aryl halide site, could lead to the synthesis of highly substituted and complex aromatic structures starting from this molecule. aablocks.com
Table 1: Potential Catalytic Transformations for this compound
| Reaction Type | Potential Catalyst System | Potential Product Class | Relevant Findings |
|---|---|---|---|
| Denitrative Etherification | RhCl(PPh₃)₃ or NiCl₂ | Diaryl or Alkyl Aryl Ethers | Rhodium and Nickel complexes have been shown to catalyze C-O bond formation by displacing the nitro group. acs.org |
| Denitrative Suzuki Coupling | Pd(acac)₂ / BrettPhos | Substituted Biaryls | The Pd/BrettPhos system is effective for coupling a broad range of nitroarenes with arylboronic acids. acs.org |
| Denitrative Thioetherification | CoFe₂O₄ Nanoparticles | Aryl Sulfides | Magnetic cobalt ferrite (B1171679) nanoparticles have been used for the thioetherification of nitroarenes. acs.org |
| Selective C-Br Coupling | Palladium(0) Catalysts | Functionalized Chloro-nitroanisoles | Traditional cross-coupling reactions often target the more reactive C-Br bond over C-Cl. |
Exploration of Stereoselective Synthetic Pathways
The planar, prochiral nature of the this compound ring system presents opportunities for the development of novel stereoselective synthetic methodologies. Future work could involve asymmetric transformations that introduce chirality, leading to enantiomerically enriched products with potential biological applications.
One unexplored avenue is the use of this compound in asymmetric nucleophilic aromatic substitution (SNAAr) reactions. Chiral phase-transfer catalysts or bespoke chiral nucleophiles could potentially react with the activated aromatic ring to yield products with high enantiomeric excess. Furthermore, reduction of the nitro group to an amine, followed by the formation of a chiral Schiff base, could serve as a starting point for diastereoselective additions to the aromatic ring or to substituents.
Drawing inspiration from syntheses of complex molecules, where functionalized benzenes are key starting materials, this compound could be incorporated into stereocontrolled routes towards complex targets like quinoline (B57606) C-nucleosides. acs.org For example, an electrophile-mediated intramolecular cyclization of a derivative could proceed with high stereoselectivity. acs.org Similarly, asymmetric Michael additions involving derivatives of this compound could be explored to generate precursors for complex chiral molecules. acs.org
Advanced Computational Studies of Photoreactivity and Excited States
Nitroaromatic compounds are known for their complex and fascinating photochemistry, characterized by rapid intersystem crossing (ISC) between singlet and triplet states and potential photodissociation channels. researchgate.netacs.org Advanced computational studies on this compound are essential to unravel its specific photophysical behavior and guide the design of photoresponsive materials or photolabile protecting groups.
Future research should employ high-level quantum chemical methods, such as Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), to map the potential energy surfaces of its excited states. acs.org Such studies can elucidate the decay paths of the molecule after UV absorption, identifying the key singlet and triplet excited states involved. acs.org A central question is how the combination of chloro, bromo, and methoxy (B1213986) substituents influences the energy levels and coupling between the nπ* and ππ* states, which is critical for determining the photoreactivity. walshmedicalmedia.comrsc.org
Computational analysis, similar to that performed on the related compound 4-bromo-3-nitroanisole (B157122), can provide insights into the molecular structure, vibrational frequencies, and electronic properties. dergipark.org.tr Key areas for investigation include:
The nature of the lowest singlet and triplet states.
The efficiency of intersystem crossing channels.
The potential for nitro-to-nitrite isomerization, which can lead to the release of nitric oxide (NO). researchgate.net
The influence of the heavy bromine atom on spin-orbit coupling and the rates of photophysical processes.
Table 2: Key Parameters for Computational Investigation of this compound
| Computational Method | Property to Investigate | Significance |
|---|---|---|
| DFT (e.g., B3LYP) | Ground state geometry, vibrational frequencies, HOMO-LUMO gap | Provides fundamental structural and electronic information. dergipark.org.trresearchgate.net |
| TD-DFT | Vertical excitation energies, oscillator strengths | Predicts the UV-Vis absorption spectrum and identifies bright excited states. acs.org |
| CASSCF/CASPT2 | Potential energy surfaces of excited states, conical intersections | Maps the relaxation pathways and identifies non-radiative decay channels. researchgate.netacs.org |
Integration into Flow Chemistry and Continuous Processing
The synthesis and transformation of nitroaromatic compounds often involve hazardous reagents and exothermic reactions, making them ideal candidates for the application of flow chemistry. Integrating this compound into continuous processing offers significant advantages in terms of safety, efficiency, and scalability.
A key area for future research is the development of continuous flow methods for the selective reduction of the nitro group. Hydrogenation of halogenated nitroaromatics in traditional batch reactors can suffer from undesired dehalogenation. researchgate.net Flow reactors, particularly micropacked bed reactors with immobilized catalysts (e.g., Pt, Pd, Ni), allow for precise control over temperature, pressure, and residence time, which can significantly enhance selectivity and yield of the desired haloaniline. researchgate.netacs.org
Beyond reduction, other transformations such as nitrations, halogenations, and nucleophilic substitutions involving this scaffold could be translated to continuous flow systems. ru.nl This would enable safer handling of reactive intermediates and facilitate multi-step syntheses by coupling different flow modules in sequence, potentially with in-line purification and analysis. ru.nl The use of catalytic static mixers could further enhance mass and heat transfer in gas-liquid reactions, improving reaction rates and selectivity. acs.orggoogle.com
Design of Next-Generation Derivatives for Specific Chemical Applications
This compound is a versatile scaffold for the design and synthesis of next-generation derivatives with tailored properties for specific applications in medicinal chemistry, agrochemicals, and materials science. The strategic placement of functional groups allows for its elaboration into a wide array of more complex structures.
Future research should focus on using this compound as a starting material to generate libraries of novel compounds. For example:
Medicinal Chemistry: The related compound 2-bromo-3-nitroanisole (B183254) is a known precursor for phenazine (B1670421) heterocycles, which exhibit antibacterial properties. mdpi.com Similarly, this compound could be used in Buchwald-Hartwig amination reactions followed by reductive cyclization to produce novel, halogenated phenazines for antimicrobial or anticancer screening. mdpi.com Its use as an intermediate in the synthesis of quinoline-based antitubercular agents like TMC-207 highlights its potential in drug discovery. google.com
Agrochemicals: Many commercial pesticides and herbicides are based on halogenated and nitrated aromatic cores. The unique substitution pattern of this compound could be exploited to create new agrochemical candidates.
Materials Science: Nitroaromatic compounds are precursors to high-energy materials. While safety is a major consideration, derivatives of this molecule could be explored for such applications. researchgate.net The aniline (B41778) derived from its reduction can be used to synthesize novel polymers or dyes with specific optical or electronic properties.
Systematic modification of the core structure—for instance, by replacing the bromine or chlorine via nucleophilic substitution or cross-coupling, transforming the methoxy group, or derivatizing the aniline obtained after reduction—will pave the way for a new generation of functional molecules.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-bromo-3-chloro-2-nitroanisole, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves sequential halogenation and nitration of anisole derivatives. For example:
Bromination : Use Br₂ in acetic acid or FeBr₃ as a catalyst under controlled temperature (0–5°C) to avoid over-bromination.
Chlorination : Employ Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at room temperature, monitoring progress via TLC.
Nitration : Introduce a nitro group using fuming HNO₃ and H₂SO₄ at 0–10°C to prevent decomposition.
- Optimization : Adjust stoichiometry (e.g., 1.1 equivalents of Br₂ to minimize side products) and use inert atmospheres to stabilize intermediates. Monitor regioselectivity using computational tools (e.g., DFT calculations) .
Q. How can the purity and structural identity of this compound be confirmed experimentally?
- Analytical Workflow :
- Purity : HPLC with a C18 column (acetonitrile/water gradient) or GC-MS for volatile impurities.
- Structural Confirmation :
- NMR : Compare ¹H/¹³C NMR shifts with predicted values (e.g., δ ~3.9 ppm for OCH₃, δ ~8.0–8.5 ppm for aromatic protons) .
- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion [M+H]⁺ at m/z 264.
- Elemental Analysis : Match calculated (C: 31.67%, H: 2.27%, N: 5.27%) and observed values.
Q. What safety precautions are critical when handling this compound?
- Hazards : Nitro and halogenated aromatics are often toxic, mutagenic, and environmentally persistent.
- Protocols :
- Use fume hoods, nitrile gloves, and eye protection.
- Store at 2–8°C in amber glass to prevent photodegradation .
- Dispose via certified hazardous waste protocols.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
- Procedure :
Crystal Growth : Use slow evaporation of a saturated solution in ethyl acetate/hexane.
Data Collection : Employ single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.5418 Å).
Refinement : Use SHELXL (for small molecules) to refine bond lengths, angles, and torsional parameters. Compare with NIST reference data to validate accuracy .
- Key Metrics :
- Bond length (C-Br): ~1.89–1.91 Å.
- Dihedral angle (OCH₃ vs. nitro group): ~15–25°.
Q. How can contradictory spectral data (e.g., NMR or IR) from different research groups be reconciled?
- Root Causes : Solvent effects, tautomerism, or impurities.
- Resolution Strategy :
- Standardization : Acquire spectra in deuterated DMSO or CDCl₃ to minimize solvent shifts.
- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks.
- Computational Validation : Compare experimental IR stretches (e.g., NO₂ asymmetric stretch ~1520 cm⁻¹) with DFT-simulated spectra .
Q. What computational methods are suitable for predicting the reactivity of this compound in electrophilic substitution reactions?
- Approach :
- DFT Calculations : Use Gaussian or ORCA to calculate Fukui indices for electrophilic attack sites.
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., para to nitro groups).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
